molecular formula C9H10N2O3 B12342907 methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate

methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate

Cat. No.: B12342907
M. Wt: 194.19 g/mol
InChI Key: BELBATQPRYKIIA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester involves several steps. One common method starts with the reaction of 3-nitrobenzoic acid with hydroxylamine to form the corresponding hydroxylamine derivative. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product . The reaction conditions typically involve moderate temperatures and the use of acid or base catalysts to facilitate the esterification process.

Chemical Reactions Analysis

3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, it can undergo hydrolysis to release active intermediates that interact with cellular pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 3-[(E)-N'-hydroxycarbamimidoyl]benzoate

InChI

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-6(5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11)

InChI Key

BELBATQPRYKIIA-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)/C(=N\O)/N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=NO)N

Origin of Product

United States

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